N,N-Bis(4-cyanophenethyl)methanesulfonamide
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Overview
Description
N,N-Bis(4-cyanophenethyl)methanesulfonamide is a chemical compound with the molecular formula C19H19N3O2S and a molecular weight of 353.44 g/mol It is characterized by the presence of two 4-cyanophenethyl groups attached to a methanesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-cyanophenethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 4-cyanophenethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-cyanophenethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or other reduced forms of the nitrile groups.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
N,N-Bis(4-cyanophenethyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Bis(4-cyanophenethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-cyanophenethyl groups allows for specific interactions with target proteins, potentially leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(4-cyanophenyl)methanesulfonamide
- N,N-Bis(4-cyanophenethyl)acetamide
- N,N-Bis(4-cyanophenethyl)benzenesulfonamide
Uniqueness
N,N-Bis(4-cyanophenethyl)methanesulfonamide is unique due to the presence of the methanesulfonamide core, which imparts specific chemical and physical properties. The 4-cyanophenethyl groups enhance its ability to interact with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
N,N-bis[2-(4-cyanophenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-25(23,24)22(12-10-16-2-6-18(14-20)7-3-16)13-11-17-4-8-19(15-21)9-5-17/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKLGXGFJFYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=C(C=C1)C#N)CCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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